N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol or methanol, often with the addition of a few drops of glacial acetic acid as a catalyst . The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form stable complexes with metal ions . In industry, it can be used in the synthesis of dyes and other chemical intermediates .
Mechanism of Action
The mechanism of action of N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and other proteins, thereby modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological context.
Comparison with Similar Compounds
Similar compounds to N’-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C18H14N4O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(Z)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-yl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H14N4O4S/c23-13-8-6-11(7-9-13)15(24)21-19-10-14-16(25)20-18(27)22(17(14)26)12-4-2-1-3-5-12/h1-10,14,23H,(H,21,24)(H,20,25,27)/b19-10- |
InChI Key |
ABVOFARNOYTFSU-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)/C=N\NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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